molecular formula C23H21NO3 B231088 3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone

3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone

Cat. No. B231088
M. Wt: 359.4 g/mol
InChI Key: DQJWVMZUKSQTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is also known as BHPI and has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Mechanism Of Action

The mechanism of action of BHPI is not fully understood. However, it has been proposed that BHPI exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. BHPI has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

BHPI has been found to exhibit a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Additionally, BHPI has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. BHPI has also been found to scavenge free radicals and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of BHPI is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects, making it a potentially useful therapeutic agent. However, one limitation of BHPI is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BHPI. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BHPI. Another area of interest is the investigation of the mechanism of action of BHPI at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of BHPI in vivo. Finally, the potential of BHPI as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored.
Conclusion:
In conclusion, BHPI is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Further research is needed to fully understand the mechanism of action of BHPI and its potential as a therapeutic agent.

Synthesis Methods

BHPI can be synthesized through a variety of methods, including the reaction of 3-benzyl-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone with sodium borohydride and acetic acid. The reaction yields BHPI as a white solid with a melting point of 233-235°C.

Scientific Research Applications

BHPI has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPI has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. BHPI has also been found to exhibit anti-oxidant effects by scavenging free radicals.

properties

Product Name

3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)isoindol-1-one

InChI

InChI=1S/C23H21NO3/c25-21(18-11-5-2-6-12-18)16-24-22(26)19-13-7-8-14-20(19)23(24,27)15-17-9-3-1-4-10-17/h1-14,21,25,27H,15-16H2

InChI Key

DQJWVMZUKSQTID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O

Origin of Product

United States

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